Cas no 91101-03-0 (5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione)

5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- MLS003115711
- 2,4-Imidazolidinedione, 5-(dihydro-2-oxo-3(2H)-furanylidene)-, (Z)-
- SMR001831282
- 5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione
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- MDL: MFCD20730247
- Inchi: 1S/C7H6N2O4/c10-5-4(8-7(12)9-5)3-1-2-13-6(3)11/h1-2H2,(H2,8,9,10,12)
- InChI Key: MBAHDQHEBHYEAF-UHFFFAOYSA-N
- SMILES: O1C(C(=C2C(NC(N2)=O)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 344
- XLogP3: -0.9
- Topological Polar Surface Area: 84.5
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8147381-0.1g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
Enamine | EN300-8147381-1.0g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
Enamine | EN300-8147381-0.25g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
Enamine | EN300-8147381-5g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 5g |
$2858.0 | 2023-09-02 | ||
Enamine | EN300-8147381-10.0g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
Enamine | EN300-8147381-2.5g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
Enamine | EN300-8147381-5.0g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
Enamine | EN300-8147381-0.05g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
Enamine | EN300-8147381-10g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 10g |
$4236.0 | 2023-09-02 | ||
Enamine | EN300-8147381-1g |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
91101-03-0 | 1g |
$986.0 | 2023-09-02 |
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione Related Literature
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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2. Back matter
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione
Introduction to 5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione (CAS No. 91101-03-0)
5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione is a heterocyclic compound with significant interest in the field of medicinal chemistry due to its unique structural and functional properties. The compound, identified by the CAS number 91101-03-0, has garnered attention for its potential applications in drug discovery and molecular research. Its molecular framework, featuring an imidazolidine core linked to a lactone moiety, positions it as a versatile scaffold for further chemical modifications and biological evaluations.
The structural motif of 5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione encompasses both electron-deficient and electron-rich regions, making it a promising candidate for interactions with biological targets. The presence of the oxolane ring enhances its reactivity and adaptability in synthetic chemistry, while the imidazolidine dione portion provides stability and functional handles. These characteristics have spurred extensive exploration in academic and industrial laboratories.
In recent years, advancements in computational chemistry have enabled more precise predictions of the pharmacological behavior of such compounds. Molecular docking studies suggest that 5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione may exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory and metabolic disorders. This hypothesis is supported by preliminary experimental data demonstrating its interaction with key biological pathways.
The compound’s lactone group is particularly noteworthy, as it can undergo hydrolysis or condensation reactions under different conditions, allowing for the generation of diverse derivatives. Such chemical versatility has been exploited in the synthesis of analogs designed to optimize bioavailability and target specificity. Researchers have reported modifications that enhance solubility while maintaining pharmacological efficacy, aligning with current trends toward personalized medicine.
Current research highlights the potential of 5-(2-oxooxlan-3-ylidene)imidazolidine-2,4-dione as a precursor for kinase inhibitors, given its ability to mimic ATP binding pockets. Studies employing structure-based drug design have identified derivatives with promising antitumor properties. Additionally, its stability under physiological conditions makes it a suitable candidate for formulation into novel therapeutic agents.
The synthesis of 5-(2-oxooxlan-3-ylidene)imidazolidine-2,4-dione involves multi-step organic transformations that require precise control over reaction conditions. Advances in green chemistry have led to more sustainable methodologies, reducing waste and improving yields. Catalytic processes, in particular, have been employed to streamline the formation of the heterocyclic core, emphasizing efficiency and environmental responsibility.
Evaluation of 5-(2-oxooxlan-3-ylidene)imidazolidine-2,4-dione in cellular assays has revealed intriguing effects on protein-protein interactions relevant to neurodegenerative diseases. Its ability to modulate these interactions without significant toxicity suggests therapeutic potential beyond traditional applications. Collaborative efforts between synthetic chemists and biochemists are ongoing to fully elucidate its mechanisms of action.
The compound’s role in material science is also emerging as an area of interest. Its rigid framework and functional groups make it a candidate for designing advanced polymers or supramolecular assemblies with specific recognition capabilities. Such applications could span from drug delivery systems to sensors for environmental monitoring.
Future directions for research on 5-(2-oxxolane)-3-ylidene)imidazolidine 24 dione (CAS No 91101030) include exploring its behavior in complex biological matrices and scaling up synthetic routes for industrial production. Integration with artificial intelligence-driven drug discovery platforms may accelerate the identification of lead compounds derived from this scaffold.
In summary,5-(2-oxxolane)-3-yldiene imidazolidine 24 dione (CAS No 91101030) represents a structurally intriguing molecule with broad applicability across multiple scientific disciplines. Its unique features continue to drive innovation in medicinal chemistry,drug development,and material science,underscoring its importance as a research tool and potential therapeutic agent.
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